molecular formula C9H13BFNO3 B2729042 6-Butoxy-2-fluoropyridine-3-boronic acid CAS No. 2096329-54-1

6-Butoxy-2-fluoropyridine-3-boronic acid

Cat. No.: B2729042
CAS No.: 2096329-54-1
M. Wt: 213.02
InChI Key: ASQMUDBGOSFYAL-UHFFFAOYSA-N
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Description

6-Butoxy-2-fluoropyridine-3-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a butoxy group at the 6-position and a fluorine atom at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 6-Butoxy-2-fluoropyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction leads to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of a wide range of organic compounds .

Pharmacokinetics

It is known that boronic esters, such as this compound, are relatively stable and readily prepared . These properties can impact the bioavailability of the compound .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide range of organic compounds . The compound’s action can also lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Action Environment

The action of this compound is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions . The synthetic utility of organoboron compounds like this compound can be tempered by their sensitivity to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-2-fluoropyridine-3-boronic acid typically involves the lithiation of 2-fluoro-6-butoxypyridine followed by reaction with a boron source. A common method includes the use of lithium diisopropylamide (LDA) to generate the lithiated intermediate, which is then treated with trimethyl borate to yield the boronic acid .

Industrial Production Methods: Industrial production methods for boronic acids often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated systems to handle reagents and reaction conditions efficiently .

Properties

IUPAC Name

(6-butoxy-2-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO3/c1-2-3-6-15-8-5-4-7(10(13)14)9(11)12-8/h4-5,13-14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMUDBGOSFYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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